molecular formula C14H23F2NO4 B13623931 (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid CAS No. 2272540-24-4

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B13623931
CAS No.: 2272540-24-4
M. Wt: 307.33 g/mol
InChI Key: NFMRRHKGTCYRJK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is a compound that belongs to the class of amino acids protected by the tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the protection of the amino group with the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the cyclohexyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. This protection is crucial in multistep synthesis processes, where selective deprotection can be carried out to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

2272540-24-4

Molecular Formula

C14H23F2NO4

Molecular Weight

307.33 g/mol

IUPAC Name

(2R)-3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1

InChI Key

NFMRRHKGTCYRJK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCC(CC1)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.